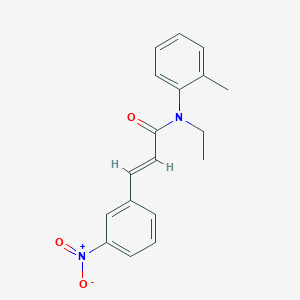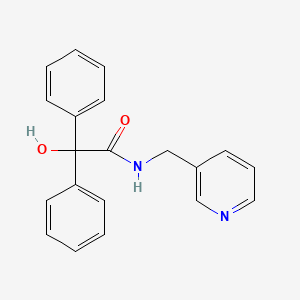![molecular formula C14H11N3O4S B5731199 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has garnered attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide inhibits BTK by binding to its active site, thereby preventing its phosphorylation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival. In addition, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide also inhibits ITK and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide has been shown to induce apoptosis in B-cells and inhibit the production of pro-inflammatory cytokines. It has also been shown to reduce the levels of autoantibodies in autoimmune diseases, such as systemic lupus erythematosus. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide has demonstrated efficacy in various lymphoma and leukemia models.
実験室実験の利点と制限
One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide is its specificity for BTK, which reduces the potential for off-target effects. It also has good oral bioavailability and pharmacokinetic properties. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide. One area of interest is its potential use in combination with other therapies, such as monoclonal antibodies or other small molecule inhibitors. Another area of interest is its potential use in other autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
合成法
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide is synthesized through a multi-step process that involves the reaction of 2-cyano-3-(2-furyl)acrylic acid with thionyl chloride, followed by the reaction with 4-aminobenzenesulfonamide. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and purified to obtain N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, lymphomas, and leukemias. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
特性
IUPAC Name |
(E)-2-cyano-3-(furan-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c15-9-10(8-12-2-1-7-21-12)14(18)17-11-3-5-13(6-4-11)22(16,19)20/h1-8H,(H,17,18)(H2,16,19,20)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZPRNPUZGOKV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-2-cyano-3-(furan-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5731119.png)
![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![2-naphtho[2,1-b]furan-1-yl-N,N-dipropylacetamide](/img/structure/B5731132.png)
![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5731161.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)